delta-Tocopherol acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

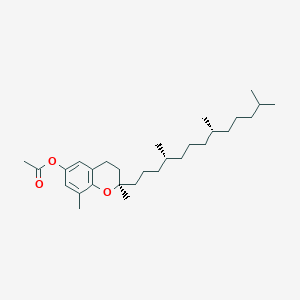

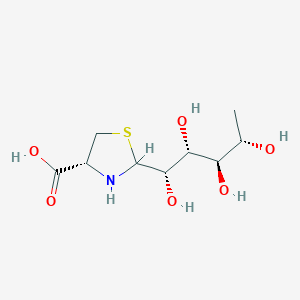

delta-Tocopherol acetate is a complex organic compound with a unique structure that includes a chromen ring and a long aliphatic chain

Mecanismo De Acción

Target of Action

Delta-Tocopherol acetate primarily targets free radicals within the body . Free radicals are unstable molecules that can cause cellular damage and contribute to the development of chronic diseases . By neutralizing these free radicals, this compound helps maintain cellular homeostasis .

Mode of Action

this compound acts as a potent antioxidant . It donates a hydrogen atom to the peroxyl radical and other free radicals, minimizing their damaging effect . This weak bond allows the vitamin to act as a radical scavenger .

Biochemical Pathways

The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Pharmacokinetics

The pharmacokinetic parameters of this compound have been studied in humans . The time to maximum concentration ranges from 4 to 9.3 hours for single doses and 4.7 to 7.3 hours for multiple doses . The half-life ranges from 1.7 to 5.9 hours for single doses and 2.3 to 6.9 hours for multiple doses . These parameters suggest that this compound can be safely consumed by healthy subjects and achieve bioactive levels .

Result of Action

The primary result of this compound’s action is the maintenance of cellular homeostasis and protection of DNA, proteins, and lipids from oxidative stress . As a potent antioxidant, it neutralizes free radicals, preventing cellular damage and contributing to the prevention of chronic diseases .

Action Environment

The biosynthesis of this compound changes in response to different environmental stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . This suggests that environmental factors can influence the compound’s action, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of delta-Tocopherol acetate typically involves multiple steps. The initial step often includes the formation of the chromen ring, followed by the addition of the aliphatic chain. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

delta-Tocopherol acetate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the chromen ring or the aliphatic chain.

Reduction: Typically used to alter specific functional groups within the molecule.

Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts are used in these reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

delta-Tocopherol acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Comparación Con Compuestos Similares

Similar Compounds

- [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-yl beta-D-glucopyranoside]

- [(2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-yl palmitate]

Uniqueness

delta-Tocopherol acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromen ring and a long aliphatic chain makes it particularly interesting for various applications.

Propiedades

IUPAC Name |

[(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-17-29(7)18-16-26-20-27(31-25(6)30)19-24(5)28(26)32-29/h19-23H,8-18H2,1-7H3/t22-,23-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGGOZSKJGOUCF-VDWGHMIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of α-Tocopherol acetate?

A1: The molecular formula of α-Tocopherol acetate is C31H52O3, and its molecular weight is 472.74 g/mol.

Q2: Can you elaborate on how packaging affects the stability of α-Tocopherol acetate in fortified foods?

A3: Research shows that vacuum packaging can enhance the stability of α-tocopherol acetate in fortified strawberries compared to non-vacuum packaging. This effect is particularly noticeable in conjunction with the vacuum impregnation fortification method. [, ]

Q3: How does α-Tocopherol acetate influence lipid peroxidation?

A4: α-Tocopherol acetate itself doesn't directly inhibit lipid peroxidation. It first needs to be deacetylated to α-tocopherol, which acts as a potent antioxidant. α-Tocopherol scavenges free radicals, breaking the chain reaction of lipid peroxidation and protecting cell membranes from oxidative damage. [, , , ]

Q4: Are there specific benefits to using α-Tocopherol acetate over other forms of vitamin E, such as free α-tocopherol?

A5: While α-tocopherol acetate requires deacetylation to become biologically active, studies show that it might offer advantages in terms of stability and bioavailability under certain conditions. For instance, when administered subcutaneously in an aqueous solution to sheep, α-tocopherol acetate led to higher and faster absorption compared to oral administration or intraperitoneal injection of both aqueous and oily formulations. [] This suggests potential benefits of this administration route and formulation for livestock.

Q5: Can α-Tocopherol acetate be used to fortify food products? What are the advantages?

A7: Yes, α-Tocopherol acetate is used to fortify various food products, including strawberries. [, ] Fortification with α-tocopherol acetate not only increases the vitamin E content, but also enhances the overall antioxidant capacity of the food, as demonstrated by increased DPPH, FRAP, and Folin-Cicalteau values. []

Q6: Is there evidence that α-tocopherol acetate can protect against cisplatin-induced damage?

A8: Studies in guinea pigs indicate that α-Tocopherol acetate, particularly when co-administered with tiopronin, might offer protection against cisplatin-induced hearing loss and nephrotoxicity. This protective effect is likely due to the antioxidant properties of α-tocopherol, which is released upon deacetylation of α-tocopherol acetate. []

Q7: Does α-Tocopherol acetate impact the immune system?

A9: Research in chickens suggests that dietary supplementation with α-Tocopherol acetate can modulate the immune response. Specific levels of supplementation were linked to elevated immunoglobulin A (IgA) antibody titres, both total and antigen-specific, in serum and intestinal scrapings. Additionally, a notable increase in T-helper cells and Ia+ cells was observed in the peripheral blood of supplemented chickens. []

Q8: What strategies can be used to enhance the delivery of α-Tocopherol acetate to the brain?

A10: Nanocarrier systems, specifically tocopherol acetate-based nanolipidic carriers (NLCs), have shown promise in enhancing the brain delivery of dimethyl fumarate (DMF). These NLCs demonstrated improved intestinal absorption, increased neuronal uptake, and significantly higher brain availability of DMF compared to the free drug. [] This strategy holds potential for improving the treatment of neurological conditions like multiple sclerosis.

Q9: Are there any potential risks associated with high doses of α-Tocopherol acetate in preterm infants?

A11: While generally considered safe, administering α-Tocopherol acetate to very low birth weight infants necessitates careful monitoring. Although considered beneficial for preventing retinopathy, high plasma concentrations exceeding 84 μM, even for a short duration, were observed in a significant portion of infants following intramuscular administration of α-Tocopherol acetate. [] This highlights the importance of careful dose optimization for this vulnerable population.

Q10: Are there any known toxic effects of α-tocopherol acetate on aquatic organisms?

A10: While α-tocopherol acetate is generally considered safe for human consumption, its impact on aquatic organisms requires further investigation. This highlights the need for research into the ecotoxicological effects of α-tocopherol acetate and the development of strategies to mitigate any potential negative impacts on aquatic ecosystems.

Q11: What analytical techniques are commonly employed to quantify α-Tocopherol acetate in various matrices?

A13: Several analytical methods are used for α-Tocopherol acetate quantification. High-performance liquid chromatography (HPLC) is frequently used, enabling the separation and quantification of α-tocopherol acetate in various samples, including vegetable oils, erythrocytes, and animal tissues. [, , , , , ] Capillary gas chromatography coupled with electron capture detection has been employed to analyze thymine dimer levels in mouse epidermal DNA following α-tocopherol application. []

Q12: What is the significance of validating analytical methods for α-tocopherol acetate?

A14: Validation of analytical methods used to quantify α-tocopherol acetate is crucial to ensure the accuracy, precision, and specificity of the results. This is particularly important for studies investigating the efficacy and safety of α-tocopherol acetate in various applications. []

Q13: What are some essential tools and resources for conducting research on α-Tocopherol acetate?

A15: Research on α-Tocopherol acetate requires access to specialized equipment and databases. High-performance liquid chromatography (HPLC) systems equipped with appropriate detectors are essential for separating and quantifying α-tocopherol acetate in various matrices. Access to scientific literature databases like Semantic Scholar is crucial for staying updated on the latest research findings. []

Q14: How has the understanding of α-Tocopherol acetate's role in human health evolved over time?

A16: Initial research on α-Tocopherol acetate primarily focused on its role in preventing vitamin E deficiency. As research progressed, its antioxidant properties and their potential benefits in various health conditions, including cardiovascular disease, cancer, and neurodegenerative diseases, gained significant attention. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)